Glu-Ile-Leu-Asp-Val
Overview
Description
The compound “Glu-Ile-Leu-Asp-Val” is a pentapeptide composed of the amino acids glutamic acid, isoleucine, leucine, aspartic acid, and valine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Mechanism of Action
Target of Action
Glu-Ile-Leu-Asp-Val, also known as EILDV (human, bovine, rat), is an analogue of an active pentapeptide . The primary target of EILDV (human, bovine, rat) is cell adhesion . It has an active tripeptide amino acid sequence LDV that is conserved in human, bovine, and rat .
Mode of Action
The interaction of EILDV (human, bovine, rat) with its targets results in significant activity for cell adhesion inhibition . This means that EILDV (human, bovine, rat) can prevent cells from adhering to each other or to extracellular matrices, which is a crucial process in many biological functions and disease states.
Result of Action
The molecular and cellular effects of EILDV (human, bovine, rat) action primarily involve the inhibition of cell adhesion . This could potentially affect a variety of biological processes, including tissue development, immune response, and wound healing, among others. It could also have implications in pathological conditions where cell adhesion plays a key role, such as in cancer metastasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as “Glu-Ile-Leu-Asp-Val” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.
Industrial Production Methods
In industrial settings, the production of peptides like “this compound” is scaled up using automated peptide synthesizers. These machines automate the repetitive cycles of activation, coupling, and deprotection, ensuring high yield and purity. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, especially at meth
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45N5O10/c1-7-14(6)21(31-22(36)15(27)8-9-18(32)33)25(39)29-16(10-12(2)3)23(37)28-17(11-19(34)35)24(38)30-20(13(4)5)26(40)41/h12-17,20-21H,7-11,27H2,1-6H3,(H,28,37)(H,29,39)(H,30,38)(H,31,36)(H,32,33)(H,34,35)(H,40,41)/t14-,15-,16-,17-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKCCODFKUZEMT-KZVLABISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N5O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Glu-Ile-Leu-Asp-Val interact with its target and what are the downstream effects of this interaction?
A: this compound primarily interacts with integrins, specifically α4β1 integrin, on the surface of cells. [, , ] This interaction is crucial for cell adhesion to fibronectin, a process that influences cell migration, proliferation, and differentiation. [, , ] Blocking this interaction with EILDV peptides has been shown to inhibit cell adhesion and migration on fibronectin-coated surfaces. [, , ]
Q2: Does this compound influence the attachment of cells other than tumor cells?
A: Yes, studies using rabbit lens epithelial cells (TOTL-86) showed that EILDV, even at concentrations of 500 and 1000 micrograms/ml, did not inhibit the attachment of these cells. [] This suggests that the inhibitory effect of EILDV might be cell-type specific.
Q3: What are the implications of this compound's interaction with α4β1 integrin for T cell function?
A: The interaction between this compound and α4β1 integrin is crucial for T cell migration to sites of inflammation. [] Studies have demonstrated that treating T cells with this compound peptide inhibited their ability to mediate contact hypersensitivity responses in a murine model. [] This highlights the potential of targeting this interaction for modulating immune responses.
Q4: Are there any alternative cellular adhesion systems that cells might use in the presence of this compound?
A: While this compound can inhibit cell adhesion on fibronectin, it does not completely prevent cellular outgrowth. [] This suggests that cells might utilize alternative adhesion systems, such as other integrins or non-integrin receptors, to maintain attachment. [] For instance, bovine endodermal cells were shown to utilize vitronectin, another extracellular matrix protein, for attachment in the presence of this compound. []
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